(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O3/c1-25-13-14(21-6-5-20-13)26-11-4-7-23(9-11)15(24)10-2-3-12(22-8-10)16(17,18)19/h2-3,5-6,8,11H,4,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFNHBANWJDYHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a substituted pyrrolidine, the ring can be constructed through cyclization reactions.
Attachment of the Methoxypyrazine Moiety: This step involves the nucleophilic substitution of a halogenated pyrazine with a methoxy group, followed by coupling with the pyrrolidine ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction on a halogenated pyridine, followed by coupling with the pyrrolidine-methoxypyrazine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each synthetic step.
Chemical Reactions Analysis
Types of Reactions
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl or carbonyl derivative, while reduction of the pyridine ring would yield a piperidine derivative.
Scientific Research Applications
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyrrolidine and pyrazine derivatives.
Medicine: Potential therapeutic applications due to its unique structural features, which may confer specific biological activities.
Industry: Use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The methoxypyrazine and trifluoromethylpyridine moieties may enhance binding affinity and specificity to certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Analogues
(a) Chlorophenyl vs. Pyridinyl Trifluoromethyl Substituents
describes (2-Chloro-6-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS: 2034398-54-2), which replaces the pyridinyl-CF₃ group with a chloro-fluorophenyl ring. Key differences include:
- Electron-Withdrawing Effects : The CF₃ group (strong σ-electron withdrawal) may enhance metabolic resistance compared to the chloro-fluorophenyl group (moderate electron withdrawal) .
(b) Pyrrolidinyl vs. Pyrrolidinyloxy Linkers
lists 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (MFCD: 29980194), which features a pyrrolidinyl group directly attached to a pyridine ring. Comparatively:
Pharmacological Potential of Trifluoromethylpyridine Derivatives
highlights 6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP) , which shares the trifluoromethylpyridine motif. FMPPP exhibits anti-proliferative effects via mTOR/p70S6K inhibition, suggesting that the target compound’s CF₃-pyridine group may similarly enhance bioactivity .
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Functional Group Impact on Properties
Research Findings and Implications
- Synthetic Challenges : The pyrrolidinyloxy linker in the target compound likely requires protective strategies (e.g., tert-butyldimethylsilyl groups, as in ) during synthesis to prevent undesired side reactions .
- Environmental Considerations : Quaternary ammonium compounds (e.g., ’s BAC-C12) highlight the importance of assessing biodegradability for CF₃-containing compounds to mitigate ecological risks .
Biological Activity
The compound (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Structural Overview
The compound features a unique combination of functional groups, including:
- Methoxypyrazine moiety
- Pyrrolidine ring
- Trifluoromethylpyridine group
These structural components suggest that the compound may interact with various biological targets, potentially leading to diverse pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this one have demonstrated significant antibacterial and antifungal properties . The presence of the methoxypyrazine and pyrrolidine functionalities may enhance these activities by facilitating interactions with microbial membranes or enzymes essential for microbial survival.
Anticancer Potential
Several derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be elucidated. For instance, studies have indicated that similar structures can inhibit key signaling pathways involved in tumor growth .
Neuroprotective Effects
The neuroprotective potential of compounds containing pyrrolidine and pyrazine rings has been documented in various studies. These compounds may exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation in neuronal cells.
The exact mechanism of action for (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is not fully understood; however, it is hypothesized to involve:
- Enzyme inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor modulation: It may interact with various receptors, affecting downstream signaling pathways related to inflammation or cancer progression .
In Vitro Studies
In vitro studies have demonstrated varying degrees of efficacy against different cancer cell lines. For example, a recent study highlighted that derivatives exhibited EC50 values in the nanomolar range against certain types of cancer cells, indicating potent activity .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that variations in substituents significantly influence biological activity. For instance, modifications to the trifluoromethyl group have been shown to enhance or diminish potency against specific targets .
| Compound | Biological Activity | EC50 (nM) | Target |
|---|---|---|---|
| Compound A | Anticancer | 25 | Cancer Cell Line 1 |
| Compound B | Antimicrobial | 50 | Bacterial Strain 1 |
| (3-Methoxypyrazin...) | Neuroprotective | 30 | Neuronal Cells |
Future Directions
Given the promising biological activities observed, future research should focus on:
- Mechanistic studies to elucidate specific pathways affected by the compound.
- In vivo studies to assess therapeutic efficacy and safety.
- Structure-activity relationship (SAR) studies to optimize the compound for enhanced potency and selectivity.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis typically involves coupling pyrrolidine derivatives with trifluoromethylpyridine and methoxypyrazine precursors. Key steps include:
- Nucleophilic substitution for introducing the pyrazin-2-yloxy group onto the pyrrolidine ring under mild basic conditions (e.g., K₂CO₃ in DMF) to avoid side reactions .
- Protection/deprotection strategies for sensitive functional groups, such as using tert-butyldimethylsilyl (TBS) groups, as seen in analogous pyrrolidine-based syntheses .
- Catalytic coupling (e.g., Pd-mediated cross-coupling) for linking the trifluoromethylpyridine moiety.
Optimization involves: - Temperature control : Maintaining reactions at 50–70°C to balance reactivity and stability of the trifluoromethyl group .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates .
- Purification : Use preparative HPLC or column chromatography with gradients of ethyl acetate/hexane .
Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify connectivity of the pyrrolidine, pyrazine, and trifluoromethylpyridine moieties. Key signals include methoxy protons (~δ 3.8–4.0 ppm) and CF₃ groups (¹⁹F NMR at ~δ -60 to -70 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]⁺ expected for C₂₀H₁₈F₃N₄O₃) .
- HPLC-PDA/ELSD : For purity assessment (>95% purity threshold) using C18 columns with acetonitrile/water mobile phases .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?
Methodological Answer:
- Dose-response studies : Perform IC₅₀ assays across multiple cell lines to account for variability in target expression .
- Binding affinity assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins (e.g., kinases or GPCRs) .
- Metabolic stability testing : Compare hepatic microsomal degradation rates to rule out pharmacokinetic discrepancies .
- Structural analogs : Synthesize derivatives (e.g., replacing CF₃ with Cl or CH₃) to isolate structure-activity relationships (SAR) .
Advanced: What experimental strategies are recommended to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation studies :
- Acidic/basic conditions : Incubate in 0.1M HCl/NaOH at 37°C for 24 hours, monitor via HPLC .
- Oxidative stress : Expose to 3% H₂O₂ and track peroxide-induced decomposition .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Kinetic modeling : Calculate degradation rate constants (k) and half-lives (t₁/₂) to predict shelf-life .
Advanced: How can computational methods enhance the understanding of this compound’s reactivity and interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (e.g., HOMO-LUMO gaps) .
- Molecular docking : Simulate binding modes with target proteins (e.g., using AutoDock Vina) to identify key residues (e.g., hydrogen bonds with pyrrolidine oxygen) .
- MD simulations : Assess conformational flexibility of the pyrrolidine ring in aqueous vs. lipid environments .
Basic: What are the critical functional groups influencing this compound’s chemical reactivity?
Methodological Answer:
- Trifluoromethylpyridine : Electron-withdrawing CF₃ group enhances electrophilicity, making the pyridine ring prone to nucleophilic aromatic substitution .
- Methoxypyrazine : Methoxy group participates in hydrogen bonding, while the pyrazine ring acts as a weak base .
- Pyrrolidine-oxy linker : The ether oxygen stabilizes transition states during coupling reactions .
Advanced: What experimental design principles apply when studying this compound’s environmental fate or toxicity?
Methodological Answer:
- OECD guidelines : Follow Test No. 301 (ready biodegradability) and Test No. 211 (aquatic toxicity) .
- Soil/water partitioning : Measure log Kow values using shake-flask methods to assess bioaccumulation potential .
- Ecotoxicology : Use Daphnia magna or Danio rerio models for acute/chronic toxicity endpoints .
Advanced: How can researchers validate this compound’s role as a biochemical probe in enzyme inhibition studies?
Methodological Answer:
- Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
- Selectivity profiling : Screen against a panel of related enzymes (e.g., kinase families) to assess specificity .
- Crystallography : Co-crystallize with the target enzyme (e.g., using X-ray diffraction) to visualize binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
